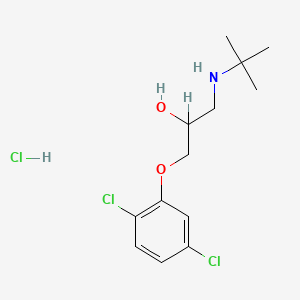
Cloranolol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tobanum, also known as Cloranolol and GYKI-41099, is a long-acting beta-blocker. Clinical trials report showed that Tobanum produced antianginal effect in 82.2% of cases, and was well tolerated. The effect of one 5 mg pill set on later, as compared to anaprilin, and lasted longer (averaging 12 hours). Chloranolol treatment was particularly efficient in moderately hypertensive patients and also in some highly-hypertensive ones that had not responded to propranolol.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Cloranolol hydrochloride primarily functions as a non-selective beta-adrenergic antagonist, which makes it effective in treating several cardiovascular conditions:
- Hypertension : Cloranolol is used to manage high blood pressure by reducing heart rate and contractility, leading to decreased cardiac output and lower blood pressure levels. Its efficacy in hypertension management is comparable to other beta-blockers, making it a suitable option for patients with cardiovascular risks .
- Arrhythmias : The compound is also utilized in managing various arrhythmias by stabilizing heart rhythm through its action on beta receptors. This application is critical for patients experiencing tachycardia or other arrhythmias .
- Angina Pectoris : Cloranolol helps alleviate angina symptoms by reducing myocardial oxygen demand through its heart rate-lowering effects. It is often prescribed for patients with stable angina to improve exercise tolerance and reduce episodes of chest pain .
Anxiety and Performance Enhancement
This compound has been studied for its off-label use in anxiety management:
- Performance Anxiety : Research indicates that beta-blockers like Cloranolol can effectively reduce the physical symptoms of anxiety, such as tremors and palpitations, particularly in performance situations (e.g., public speaking or musical performances). Patients report improved confidence and performance outcomes when using Cloranolol prior to anxiety-inducing events .
- Generalized Anxiety Disorder : Some studies suggest that Cloranolol may help manage symptoms of generalized anxiety disorder by mitigating the physiological responses associated with anxiety .
Other Clinical Uses
Beyond cardiovascular and anxiety-related applications, this compound has potential uses in various other medical contexts:
- Migraine Prophylaxis : Similar to other beta-blockers, Cloranolol has been explored for migraine prevention due to its ability to stabilize vascular tone and reduce headache frequency .
- Post-Traumatic Stress Disorder (PTSD) : Preliminary studies suggest that beta-blockers may play a role in reducing the severity of PTSD symptoms by dampening the emotional response to traumatic memories. Cloranolol's pharmacological profile positions it as a candidate for further research in this area .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound across different applications:
Propiedades
Número CAS |
54247-25-5 |
|---|---|
Fórmula molecular |
C13H20Cl3NO2 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H19Cl2NO2.ClH/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3;1H |
Clave InChI |
GSMITOPOWVFGOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O.Cl |
SMILES canónico |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
54247-25-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
39563-28-5 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2,5-dichlorophenoxy)-3-tertiary-butylamino-2-propanol chloranolol chlorpropanol cloranolol GYKI-41099 tobanum tobanum hydrochloride tobanum, hydrochloride, (+)-isomer tobanum, hydrochloride, (+-)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















